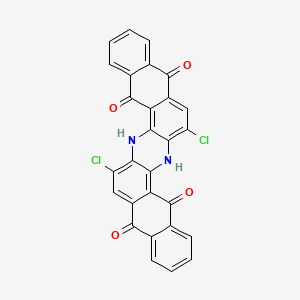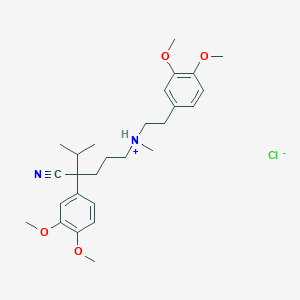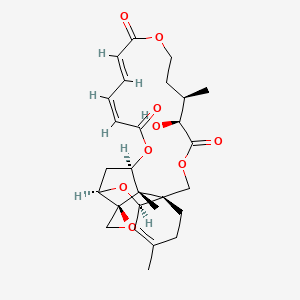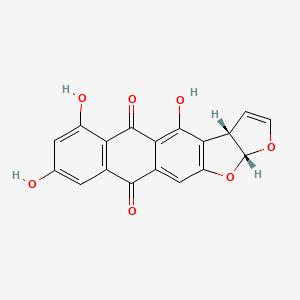
WDR5-0103
Vue d'ensemble
Description
WDR5-0103 : est un antagoniste puissant et sélectif de la protéine 5 contenant des répétitions WD (WDR5). Ce composé est connu pour sa capacité à inhiber l'interaction entre WDR5 et la protéine de leucémie à lignée mixte (MLL), perturbant ainsi l'activité du complexe MLL. This compound a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de l'épigénétique et de la biologie du cancer .
Applications De Recherche Scientifique
Chemistry: WDR5-0103 is widely used in chemical research to study the inhibition of protein-protein interactions, particularly those involving the WD repeat-containing protein 5 and mixed-lineage leukemia protein. This compound serves as a valuable tool for understanding the role of these interactions in various biological processes .
Biology: In biological research, this compound is used to investigate the epigenetic regulation of gene expression. By inhibiting the activity of the mixed-lineage leukemia complex, this compound helps researchers study the effects of histone methylation on gene transcription and cellular differentiation .
Medicine: this compound has shown potential in medical research, particularly in the development of novel cancer therapies. By disrupting the interaction between WD repeat-containing protein 5 and mixed-lineage leukemia protein, this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound is being explored as a potential therapeutic agent for the treatment of various cancers .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs targeting epigenetic regulators. Its high potency and selectivity make it an attractive candidate for drug development .
Mécanisme D'action
WDR5-0103 exerts its effects by binding to the central cavity of the WD repeat-containing protein 5. This binding disrupts the interaction between WD repeat-containing protein 5 and mixed-lineage leukemia protein, thereby inhibiting the catalytic activity of the mixed-lineage leukemia complex. The inhibition of this interaction leads to a decrease in histone H3 lysine 4 methylation, which in turn affects gene transcription and cellular differentiation .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
WDR5-0103 plays a crucial role in biochemical reactions by inhibiting the interaction between WDR5 and the mixed-lineage leukemia (MLL) protein. This inhibition disrupts the catalytic activity of the MLL core complex, which is essential for histone H3 lysine 4 (H3K4) methylation . The compound binds to a peptide-binding pocket on WDR5 with a dissociation constant (Kd) of 450 nM . By competing with MLL for their mutual binding site on WDR5, this compound effectively antagonizes this interaction, leading to a decrease in H3K4 methylation levels .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in cancer cells. It restores the efficacy of cytotoxic drugs in multidrug-resistant cancer cells by inhibiting the drug-efflux function of ABCB1 and ABCG2 transporters . Additionally, this compound decreases cell viability by reducing H3K4me3 levels, thereby suppressing cell proliferation and enhancing apoptosis . The compound also affects gene expression by modulating the levels of key regulatory genes involved in cell cycle progression, apoptosis, and DNA repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the central cavity of WDR5, thereby inhibiting the interaction between WDR5 and MLL . This binding disrupts the MLL1 histone methyltransferase activity, leading to a reduction in H3K4 methylation . The compound’s mechanism of action involves competing with MLL for the mutual binding site on WDR5, which ultimately results in the inhibition of MLL catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that the compound maintains its inhibitory effects on H3K4 methylation and cell proliferation for extended periods . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and epigenetic modifications . The compound’s stability and degradation profile indicate that it remains effective under various experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits H3K4 methylation and suppresses tumor growth without causing significant toxicity . Higher doses of this compound may result in adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate histone methylation and gene expression. The compound interacts with enzymes such as MLL1, which is responsible for H3K4 methylation . By inhibiting MLL1 activity, this compound affects the overall metabolic flux and levels of metabolites involved in epigenetic regulation . This interaction underscores the compound’s role in modulating key biochemical pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to WDR5 and other cellular components . Systemic administration of this compound has been shown to effectively reduce H3K4me3 levels in target tissues, indicating its efficient distribution and transport .
Subcellular Localization
This compound primarily localizes to the nucleoplasm, where it exerts its inhibitory effects on histone methylation . The compound’s subcellular localization is facilitated by its interaction with WDR5, which is predominantly found in the nucleoplasm . This targeting ensures that this compound effectively modulates epigenetic modifications and gene expression within the nucleus.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : WDR5-0103 peut être synthétisé par une série de réactions chimiques impliquant la formation d'un échafaudage de benzamide. La synthèse implique généralement les étapes suivantes :
Formation de l'échafaudage de benzamide : L'étape initiale implique la réaction de l'acide 3-méthoxybenzoïque avec le chlorure de thionyle pour former le chlorure d'acide correspondant. Cet intermédiaire est ensuite mis à réagir avec la 4-méthylpipérazine pour former l'échafaudage de benzamide.
Méthylation : L'échafaudage de benzamide est ensuite méthylé à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium.
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. La production industrielle comprend également des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : WDR5-0103 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs benzamide et pipérazine. Ces réactions peuvent être catalysées par divers réactifs dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : this compound peut subir des réactions d'oxydation en présence d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution peuvent être facilitées par des nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation d'acides carboxyliques correspondants, tandis que la réduction peut donner des alcools ou des amines .
Applications de la recherche scientifique
Chimie : this compound est largement utilisé dans la recherche chimique pour étudier l'inhibition des interactions protéine-protéine, en particulier celles impliquant la protéine 5 contenant des répétitions WD et la protéine de leucémie à lignée mixte. Ce composé sert d'outil précieux pour comprendre le rôle de ces interactions dans divers processus biologiques .
Biologie : En recherche biologique, this compound est utilisé pour étudier la régulation épigénétique de l'expression des gènes. En inhibant l'activité du complexe de leucémie à lignée mixte, this compound aide les chercheurs à étudier les effets de la méthylation des histones sur la transcription des gènes et la différenciation cellulaire .
Médecine : this compound a montré un potentiel en recherche médicale, en particulier dans le développement de nouvelles thérapies anticancéreuses. En perturbant l'interaction entre la protéine 5 contenant des répétitions WD et la protéine de leucémie à lignée mixte, this compound peut inhiber la prolifération des cellules cancéreuses et induire l'apoptose. Ce composé est étudié comme un agent thérapeutique potentiel pour le traitement de divers cancers .
Industrie : Dans l'industrie pharmaceutique, this compound est utilisé comme composé de référence pour le développement de nouveaux médicaments ciblant les régulateurs épigénétiques. Sa forte puissance et sa sélectivité en font un candidat intéressant pour le développement de médicaments .
Mécanisme d'action
This compound exerce ses effets en se liant à la cavité centrale de la protéine 5 contenant des répétitions WD. Cette liaison perturbe l'interaction entre la protéine 5 contenant des répétitions WD et la protéine de leucémie à lignée mixte, inhibant ainsi l'activité catalytique du complexe de leucémie à lignée mixte. L'inhibition de cette interaction entraîne une diminution de la méthylation de la lysine 4 de l'histone H3, ce qui affecte à son tour la transcription des gènes et la différenciation cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires :
WDR5-0102 : Ce composé partage un échafaudage de benzamide similaire avec WDR5-0103 mais a une affinité de liaison plus faible pour la protéine 5 contenant des répétitions WD.
WDR5-0104 : Un autre composé avec une structure similaire mais des groupes fonctionnels différents, conduisant à des variations d'affinité de liaison et de sélectivité
Unicité de this compound : this compound est unique en raison de sa forte puissance et de sa sélectivité pour la protéine 5 contenant des répétitions WD. Sa capacité à perturber efficacement l'interaction entre la protéine 5 contenant des répétitions WD et la protéine de leucémie à lignée mixte en fait un outil précieux pour la recherche scientifique et le développement de médicaments. La forte affinité de liaison du composé (Kd = 450 nM) et sa capacité à inhiber l'activité catalytique du complexe de leucémie à lignée mixte avec une valeur de CI50 de 39 μM mettent en évidence son caractère unique .
Propriétés
IUPAC Name |
methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLBXOVTSNRBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890190-22-4 | |
| Record name | 890190-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-Benzenedicarboxamide, N,N'-bis[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1682197.png)
![[(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-1-benzyl-3-[cyclopentylmethyl-(4-methoxyphenyl)sulfonyl-amino]-2-hydroxy-propyl]carbamate](/img/structure/B1682198.png)
![[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone](/img/structure/B1682199.png)
![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)
![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)




![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)
